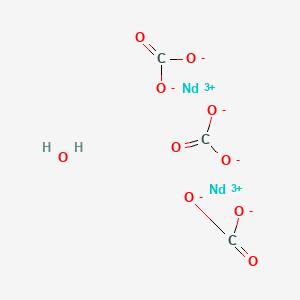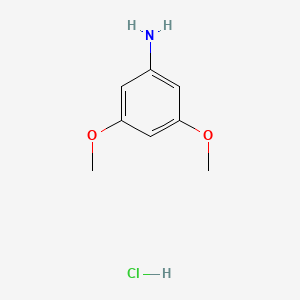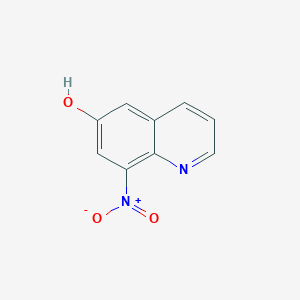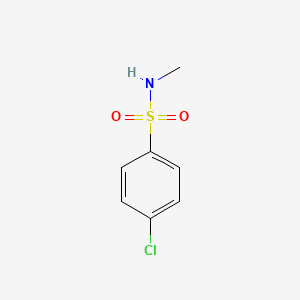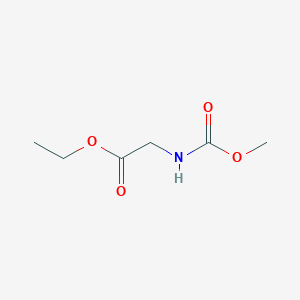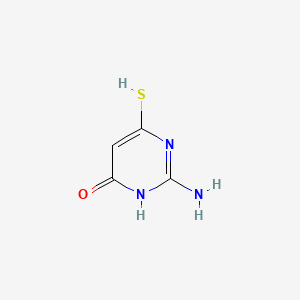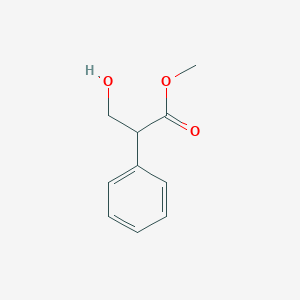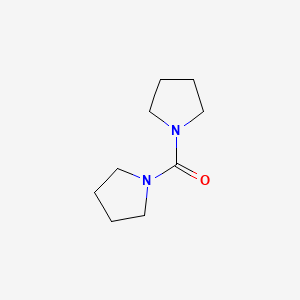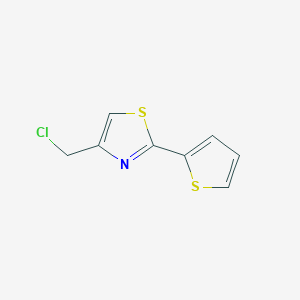
Methyl 2-bromobutyrate
概要
説明
Methyl 2-bromobutyrate is a chemical compound with the molecular formula CH3CH2CHBrCOOCH3 . It has been employed as a reagent in the synthesis of various compounds .
Synthesis Analysis
Methyl 2-bromobutyrate can be prepared through a two-step process. The first step involves selectively brominating an alkanoic acid in the presence of its acid halide. The second step involves esterifying the resulting 2-bromoalkanoic acid using an alcohol in the presence of an acidic catalyst .Molecular Structure Analysis
The molecular structure of Methyl 2-bromobutyrate is CH3CH2CHBrCOOCH3 . It has an average mass of 181.028 Da and a monoisotopic mass of 179.978592 Da .Chemical Reactions Analysis
Methyl 2-bromobutyrate has been used in the synthesis of racemic indene ester via Reformatsky reaction with 5-methoxy-1-indanone . It has also been used in the synthesis of (E)-2-methoxymethylene-butyric acid methyl ester via Reformatsky reaction with α,α-dichloromethyl methyl ether in the presence of zinc dust .Physical And Chemical Properties Analysis
Methyl 2-bromobutyrate is a liquid at 20°C . It has a boiling point of 172°C and a flash point of 68°C . The specific gravity is 1.41 and the refractive index is 1.45 .科学的研究の応用
Photochemical Transformations
Methyl 2-bromobutyrate has been studied in the context of photochemical reactions. Kimura and Hamashima (1989) investigated the photochemical reaction of methyl 2-bromo-4,4,4-trichloro-2-methylbutyrate, focusing on chemical modification through various photoprocesses like disproportionation, elimination, and hydrogen abstraction (Kimura & Hamashima, 1989).
Biocatalytic Production
The production of chiral methyl 4-bromo-3-hydroxybutyrate enantiomers has been facilitated using an engineered protein, highlighting the biocatalytic potential of methyl 2-bromobutyrate derivatives. Asako et al. (2010) demonstrated this by using mutant enzymes for the asymmetric reduction of methyl 4-bromo-3-oxobutyrate (Asako et al., 2010).
Chemical Synthesis and Polymerization
In the field of polymer chemistry, methyl 2-bromobutyrate is involved in atom transfer radical polymerization processes. Cheng et al. (2003) successfully carried out the polymerization of methyl methacrylate under microwave irradiation using ethyl 2-bromobutyrate, demonstrating its role in initiating polymerization (Cheng et al., 2003).
Thermal Analysis of Complex Compounds
The thermal behavior of complex compounds involving zinc bromobutyrate has been studied by Andogová et al. (2002). They prepared new complex compounds using zinc bromobutyrate and investigated their thermal decomposition, highlighting the potential of bromobutyrate derivatives in materials science (Andogová et al., 2002).
Enzymatic Production Processes
The enzymatic production of (S)-4-bromo-3-hydroxybutyrate, structurally related to methyl 2-bromobutyrate, has been explored by Asako et al. (2009). They developed a biotechnological process using E. coli transformants for the production of this compound, underscoring the utility of methyl 2-bromobutyrate derivatives in biocatalysis (Asako et al., 2009).
作用機序
Target of Action
Methyl 2-bromobutyrate is primarily used as a reagent in the synthesis of various compounds
Mode of Action
The mode of action of Methyl 2-bromobutyrate is through its involvement in chemical reactions. For instance, it has been employed as a reagent in the synthesis of racemic indene ester via Reformatsky reaction with 5-methoxy-1-indanone . It has also been used in the synthesis of (E)-2-methoxymethylene-butyric acid methyl ester via Reformatsky reaction with α,α-dichloromethyl methyl ether in the presence of zinc dust .
Biochemical Pathways
As a reagent, Methyl 2-bromobutyrate is involved in the Reformatsky reaction, a type of carbon-carbon bond-forming reaction. This reaction is used in organic chemistry to convert certain compounds into others, affecting the biochemical pathways of these substances .
Pharmacokinetics
Its physical and chemical properties such as its boiling point, density, and molecular weight may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of Methyl 2-bromobutyrate’s action is the formation of new compounds through chemical reactions. For example, it can help synthesize racemic indene ester and (E)-2-methoxymethylene-butyric acid methyl ester .
Safety and Hazards
Methyl 2-bromobutyrate is combustible and may cause severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
Relevant Papers Methyl 2-bromobutyrate has been mentioned in various papers for its role in the synthesis of different compounds . For instance, it has been used in the synthesis of racemic indene ester via Reformatsky reaction with 5-methoxy-1-indanone . It has also been used in the synthesis of (E)-2-methoxymethylene-butyric acid methyl ester via Reformatsky reaction with α,α-dichloromethyl methyl ether in the presence of zinc dust .
特性
IUPAC Name |
methyl 2-bromobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQQDNMQADCHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863122 | |
| Record name | Butanoic acid, 2-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromobutyrate | |
CAS RN |
3196-15-4 | |
| Record name | Butanoic acid, 2-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3196-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-bromo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003196154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3196-15-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-bromo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Methyl 2-bromobutyrate in the context of the provided research?
A1: Methyl 2-bromobutyrate serves as a key starting material in the synthesis of various compounds. For instance, it's used in the production of Etiracetam, a nootropic drug []. Additionally, it plays a crucial role in creating a chain transfer reagent, β-cyclodextrin xanthate, employed in reversible addition-fragmentation chain transfer (RAFT) polymerization []. This polymerization technique facilitates the synthesis of well-defined polymers with controlled molecular weight and architecture.
Q2: How is the structure of Methyl 2-bromobutyrate confirmed in research settings?
A2: The structure of Methyl 2-bromobutyrate is commonly confirmed using spectroscopic techniques. These include Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR), and Carbon-13 Nuclear Magnetic Resonance Spectroscopy (13C NMR). These methods provide detailed information about the functional groups present in the molecule and the arrangement of atoms, confirming its identity and purity [, ].
Q3: Can you elaborate on the application of Methyl 2-bromobutyrate in synthesizing PET tracers?
A3: Methyl 2-bromobutyrate serves as a precursor in the synthesis of 2-[18F]-fluorobutyric acid (2-[18F]-FBA), a potential PET tracer for imaging prostate cancer []. The synthesis involves reacting Methyl 2-bromobutyrate with [18F]-KF/Kryptofix, followed by deprotection. This results in the incorporation of the radioactive fluorine-18 isotope into the molecule, enabling its use in Positron Emission Tomography (PET) imaging studies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1584723.png)
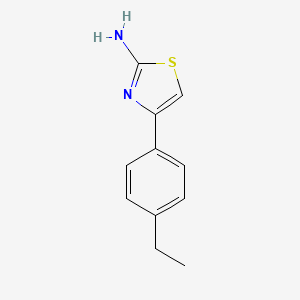
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1584725.png)
